1-(Difluoromethyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5(9)7(6(10)11)3-1-2-4-7/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBQNHZHLRBJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783741-84-3 | |
| Record name | 1-(difluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(Difluoromethyl)cyclopentane-1-carboxylic acid (CAS No. 1783741-84-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C7H10F2O2
- Molecular Weight : 164.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : O=C(O)C1(C(F)F)CCCC1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its difluoromethyl group enhances lipophilicity and metabolic stability, which may improve its binding affinity to specific receptors or enzymes involved in various biological processes.
Anticonvulsant Activity
Research indicates that derivatives of cyclopentane carboxylic acids, including this compound, exhibit potential as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). GABA is a crucial neurotransmitter that regulates neuronal excitability. Inhibiting GABA-AT can lead to increased GABA levels in the brain, which may help in controlling seizures and treating epilepsy .
Analgesic Effects
In a study involving transgenic mouse models for inherited erythromelalgia, cyclopentane carboxylic acids demonstrated robust analgesic effects by selectively inhibiting voltage-gated sodium channels (NaV1.7). This selectivity is significant as it minimizes off-target effects and enhances therapeutic efficacy .
Study on GABA-AT Inhibition
A notable study explored the synthesis and biological evaluation of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a close analog of this compound. This compound was shown to be significantly more effective than existing GABA-AT inhibitors in suppressing dopamine release in the corpus striatum following exposure to cocaine or nicotine, indicating its potential for treating addiction .
Pesticidal Applications
The difluoromethyl group has been identified as a favorable moiety in pesticide design due to its unique physical and chemical properties. Compounds containing this group exhibit enhanced biological activity against pests, showcasing the versatility of difluoromethyl-containing structures in agrochemicals .
Data Table: Summary of Biological Activities
Scientific Research Applications
Treatment of Eye Disorders
One of the primary applications of 1-(difluoromethyl)cyclopentane-1-carboxylic acid is in the treatment of various eye disorders. Patents have documented methods for administering this compound to treat conditions such as:
- Stargardt Disease
- Macular Degeneration (including age-related macular degeneration)
- Retinal Degeneration
- Glaucoma
- Diabetic Retinopathy
The administration of this compound, either alone or in combination with other agents, has shown promising results in improving symptoms associated with these disorders. For instance, studies indicate that administering (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid can lead to significant improvements in visual function within a short time frame post-administration .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with cyclopentane derivatives.
- Fluorination : The introduction of the difluoromethyl group is achieved through specific fluorination reactions.
- Carboxylation : The carboxylic acid functional group is introduced via alkaline hydrolysis or other carboxylation strategies.
Recent advancements have allowed for the efficient production of this compound in multigram quantities, facilitating its use in research and potential clinical applications .
| Step | Description |
|---|---|
| Starting Material | Cyclopentane derivatives |
| Fluorination Method | Specific fluorination reactions to introduce difluoromethyl |
| Carboxylation Method | Alkaline hydrolysis or other carboxylation strategies |
In Vivo Studies
Research has demonstrated the efficacy of this compound in various animal models for eye disorders. For example, a study involving animal models for retinal degeneration showed that treatment with this compound led to a marked reduction in retinal damage and improvement in visual acuity .
Mechanistic Insights
Mechanistically, the compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to eye health. Its ability to modulate these pathways provides a basis for its therapeutic effects against degenerative eye diseases .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs, focusing on substituents, molecular weights, and observed properties:
Table 1: Comparison of 1-(Difluoromethyl)cyclopentane-1-carboxylic Acid with Analogs
Functional Group Impact on Acidity and Reactivity
Fluorinated Substituents :
- The difluoromethyl group (–CF₂H) is less electron-withdrawing than trifluoromethyl (–CF₃), leading to a lower acidity of the carboxylic acid group compared to the trifluoromethyl analog. This difference is critical in drug design, where pKa modulation affects membrane permeability .
- The trifluoromethyl analog (182.14 g/mol) has a higher molecular weight and melting point (36–38°C) due to stronger intermolecular interactions (e.g., dipole-dipole) compared to the difluoromethyl compound .
Aromatic vs. Aliphatic Fluorination :
- Non-Fluorinated Analogs: The phenyl-substituted analog (1P1C) lacks fluorine, resulting in lower metabolic stability but higher solubility in organic solvents. It serves as a precursor to pharmaceuticals like carbetapentane .
Preparation Methods
Difluoromethylation
The difluoromethyl group (-CF2H) is introduced onto the cyclopentane ring using difluoromethylating agents. Common reagents include difluorocarbene precursors or difluoromethyl halides under controlled conditions. The difluoromethylation is typically achieved through nucleophilic or radical mechanisms depending on the substrate and reagents.
- Difluorocarbene reagents can be generated in situ from precursors such as chlorodifluoromethane or difluoromethyl sulfonium salts.
- Reaction conditions often require low to moderate temperatures to control the selectivity and avoid side reactions.
Carboxylation
Following difluoromethylation, carboxylation is performed to install the carboxylic acid moiety on the cyclopentane ring.
- This step commonly involves the use of carbon dioxide (CO2) as a carboxylation agent.
- The reaction is typically carried out in the presence of a base (e.g., sodium hydride, sodium hydroxide) which facilitates the nucleophilic attack on CO2.
- Solvents such as dimethylformamide (DMF) or acetonitrile are often employed to enhance solubility and reaction efficiency.
Industrial and Laboratory-Scale Preparation Methods
Industrial synthesis of this compound adapts the above strategies with optimizations for scale, yield, and purity.
- Use of continuous flow reactors to improve reaction control and scalability.
- Advanced purification techniques such as repeated extraction and crystallization ensure high purity.
- Reaction parameters such as temperature, reagent molar ratios, and reaction times are optimized to maximize yield and minimize by-products.
Representative Preparation Procedure (Based on Analogous Fluorinated Cycloalkane Carboxylic Acid Synthesis)
While direct patents or publications specifically for this compound are limited, closely related fluorinated cyclopentane carboxylic acids have been prepared using the following approach, adapted from known methods for similar compounds:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Difluoromethylation | Cyclopentane derivative + Difluorocarbene precursor (e.g., chlorodifluoromethane) + Base (e.g., NaH) | Generation of difluorocarbene in situ, nucleophilic substitution on cyclopentane ring | Introduction of difluoromethyl group |
| 2. Carboxylation | Difluoromethylated intermediate + CO2 + Base (e.g., NaOH) in DMF or acetonitrile | Reflux under CO2 atmosphere, nucleophilic attack on CO2 | Formation of carboxylic acid group |
| 3. Work-up and Purification | Acidification with HCl, extraction with organic solvents (e.g., dichloromethane), crystallization | Isolation of pure this compound | White solid, high purity |
Key Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature (Difluoromethylation) | 0 to 40 °C | Mild conditions to avoid elimination or side reactions |
| Temperature (Carboxylation) | 80 to 110 °C | Reflux conditions to ensure complete reaction |
| Molar ratios (substrate : base) | 1 : 2 to 1 : 6 | Excess base promotes complete deprotonation and carboxylation |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents preferred for solubility and reaction kinetics |
| Reaction time | 12 to 24 hours | Overnight reflux common for completion |
Comparative Notes on Related Fluorinated Cyclopentane Carboxylic Acids
- The preparation of this compound shares similarities with trifluoromethyl and monofluoromethyl analogs, though difluoromethylation is more challenging due to the reactivity of difluorocarbene intermediates.
- Patented methods for trifluoromethyl cyclopropane carboxylic acids (e.g., CN110054558B) use multi-step sequences involving tosylation, cyanide displacement, and hydrolysis, which may inspire analogous synthetic routes for difluoromethyl cyclopentane derivatives but require adaptation for ring size and fluorine substitution.
- The difluoromethyl group imparts distinct electronic effects that can influence reaction rates and product stability, necessitating careful control of reaction conditions.
Summary of Research Findings and Challenges
- Yield and Purity: Yields around 80-90% are achievable with optimized conditions. Purity is typically >95% after purification.
- Safety and Environmental Impact: Use of sodium hydride and cyanide reagents requires stringent safety protocols. Avoidance of expensive fluorinating agents like SF4 reduces cost and environmental burden.
- Scalability: The reaction conditions are suitable for scale-up with continuous flow techniques improving reproducibility and safety.
- Reaction Control: Temperature and reagent addition rates critically affect selectivity and yield.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(difluoromethyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclopentane ring formation and difluoromethyl group introduction. For example, lithium hydroxide (LiOH) in methanol/water at controlled temperatures (0°C to room temperature) facilitates hydrolysis, while silica gel column chromatography (hexane/ethyl acetate gradients) ensures purity . Yield optimization requires strict control of stoichiometry (e.g., 3:1 molar ratio of LiOH to substrate) and reaction time (20 hours for complete conversion). Monitoring via TLC or HPLC is critical to track intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential. The ¹⁹F NMR spectrum resolves diastereotopic fluorine signals (e.g., δ −88.52 to −91.45 ppm, J = 52.9–55.3 Hz), confirming stereochemical integrity . High-resolution mass spectrometry (HRMS) with sodium adduct calibration (e.g., M+Na⁺) validates molecular weight (error < 0.5 ppm). Purity is assessed via integration of carboxylic acid protons (δ 12.61 ppm in DMSO-d₆) and absence of byproduct signals .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence the cyclopentane ring's conformation and reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group increases the carboxylic acid's acidity (predicted pKa ~5.0, comparable to methyl-substituted analogs ). Conformational analysis via X-ray crystallography or DFT calculations reveals ring puckering to alleviate steric strain. Reactivity in esterification or amidation is modulated by steric hindrance, requiring activated reagents like DCC/DMAP or elevated temperatures .
Q. What computational methods can predict the acid dissociation constant (pKa) of this compound, and how do they compare with experimental values?
- Methodological Answer : Density Functional Theory (DFT) with solvent models (e.g., COSMO-RS) calculates pKa by analyzing deprotonation energy. Comparative studies with cyclohexane analogs (e.g., 4,4-difluorocyclohexanecarboxylic acid, pKa ~4.8 ) highlight ring size effects. Experimental validation uses potentiometric titration in aqueous/organic mixtures, with corrections for ionic strength .
Q. How can discrepancies in reaction yields or stereochemical outcomes during the synthesis of fluorinated cyclopentane derivatives be systematically analyzed and resolved?
- Methodological Answer : Contradictions in yields (e.g., 92% vs. 98% in sequential steps ) arise from variable intermediates’ stability. Systematic analysis includes:
- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., elimination or oxidation artifacts).
- Stereochemical Tracking : Chiral HPLC or Mosher ester analysis to confirm enantiomeric excess.
- Scale-Up Adjustments : Optimizing catalyst loading (e.g., transition metals for cyclopropanation ) and inert atmosphere to prevent decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
